N-Benzyl-6-chloro-nicotinamide

概述

描述

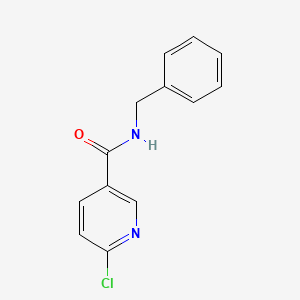

N-Benzyl-6-chloro-nicotinamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a benzyl group and a chlorine atom

作用机制

Target of Action

N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .

Mode of Action

Nicotinamide is known to influence human DNA repair and cellular stress responses

Biochemical Pathways

Nicotinamide, the parent compound of this compound, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that this compound might affect similar pathways.

Result of Action

Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloro-nicotinamide typically involves the reaction of 6-chloronicotinic acid with benzylamine. The process can be summarized as follows:

Activation of 6-chloronicotinic acid: The carboxylic acid group of 6-chloronicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反应分析

Types of Reactions: N-Benzyl-6-chloro-nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

Oxidation and Reduction Products: Oxidized or reduced forms of the nicotinamide ring.

Hydrolysis Products: 6-chloronicotinic acid and benzylamine.

科学研究应用

Medicinal Chemistry

Anticancer Properties

N-Benzyl-6-chloro-nicotinamide has been studied for its potential as an anticancer agent. Research indicates that compounds related to nicotinamide can selectively induce apoptosis in cancer cells. Specifically, this compound has shown promise in targeting the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, which is often upregulated in cancer cells due to their increased metabolic demands .

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of nicotinamide, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The compound was found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ synthesis, leading to reduced viability of cancer cells . This suggests a targeted approach where inhibiting NAD+ synthesis could selectively affect cancerous tissues.

Biochemical Probes

Mechanistic Studies

This compound serves as a biochemical probe for studying the role of NAD+ in cellular processes. By modulating NAD+ levels, researchers can investigate pathways involved in aging and metabolic disorders. The compound's structure allows it to interact with various enzymes involved in NAD+ metabolism, providing insights into their functions and regulatory mechanisms .

Data Table: Mechanistic Insights from Studies

Agrochemical Applications

Intermediate for Agrochemicals

The synthesis of this compound can be utilized as an intermediate in the production of agrochemicals. Its structural properties make it suitable for modifications that enhance the efficacy and specificity of agricultural products, particularly those aimed at pest control or plant growth regulation .

Case Study: Synthesis Pathways

Research has explored various synthetic pathways to produce this compound efficiently. These methods often involve the reaction of 6-chloronicotinamide with benzyl chloride under specific conditions to yield high purity products suitable for further functionalization .

Cosmeceutical Applications

Skin Care Formulations

This compound is also being investigated for its potential use in cosmeceuticals. Its ability to enhance skin barrier function and improve skin texture makes it a candidate for formulations aimed at anti-aging and skin repair .

Case Study: Efficacy in Skin Products

A formulation study demonstrated that incorporating this compound into topical creams resulted in improved hydration and skin elasticity among participants, indicating its viability as an active ingredient in skincare products .

相似化合物的比较

Nicotinamide: The parent compound, which is a form of vitamin B3 and plays a crucial role in cellular metabolism.

6-Chloronicotinamide: A derivative with a chlorine substituent on the nicotinamide ring.

N-Benzyl-nicotinamide: A derivative with a benzyl substituent on the nicotinamide ring.

Comparison: N-Benzyl-6-chloro-nicotinamide is unique due to the presence of both benzyl and chlorine substituents, which may confer distinct chemical and biological properties Compared to nicotinamide, it may exhibit enhanced lipophilicity and altered pharmacokinetic properties

生物活性

N-Benzyl-6-chloro-nicotinamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a chlorine atom at the 6-position of the nicotinamide ring. Its molecular formula is . The unique combination of these substituents enhances its biological activity compared to other nicotinamides, allowing for diverse chemical reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate protein degradation pathways by interacting with deubiquitinases, which could have implications in cancer therapy. Additionally, its structural features facilitate binding affinity, influencing its pharmacological effects.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and growth .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential in inhibiting biofilm formation, which is crucial for preventing bacterial infections in environmental settings. Laboratory studies have indicated that it can effectively treat contaminated water and soil by reducing microbial populations.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings | Reference |

|---|---|---|

| Anticancer Evaluation | Induced apoptosis in cancer cell lines; inhibited tumor growth | |

| Antimicrobial Activity | Effective against biofilm-forming bacteria; potential for environmental remediation | |

| Anti-inflammatory Mechanism | Inhibited cytokine production; reduced inflammatory markers |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest its potential as a chemotherapeutic agent.

- Environmental Application : In laboratory experiments assessing water treatment efficacy, this compound was shown to inhibit biofilm formation on surfaces, indicating its utility in controlling bacterial growth in aquatic environments.

属性

IUPAC Name |

N-benzyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。